molecular formula C21H15N B14473851 4-[2-(Phenanthren-9-YL)ethenyl]pyridine CAS No. 65213-65-2

4-[2-(Phenanthren-9-YL)ethenyl]pyridine

Katalognummer: B14473851
CAS-Nummer: 65213-65-2
Molekulargewicht: 281.3 g/mol
InChI-Schlüssel: RSMQYGVGZCPSKR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[2-(Phenanthren-9-YL)ethenyl]pyridine is an organic compound that features a pyridine ring substituted with a phenanthrene moiety via an ethenyl linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Phenanthren-9-YL)ethenyl]pyridine typically involves the coupling of phenanthrene derivatives with pyridine derivatives. One common method is the Heck reaction, which involves the palladium-catalyzed coupling of a halogenated phenanthrene with a vinylpyridine under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a palladium catalyst like palladium acetate.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the Heck reaction or similar coupling reactions. Industrial production would focus on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

4-[2-(Phenanthren-9-YL)ethenyl]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Electrophilic substitution reactions can occur at the pyridine ring, facilitated by reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of phenanthrenequinone derivatives.

    Reduction: Formation of saturated derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

4-[2-(Phenanthren-9-YL)ethenyl]pyridine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-[2-(Phenanthren-9-YL)ethenyl]pyridine involves its interaction with molecular targets such as enzymes and receptors. The phenanthrene moiety can intercalate with DNA, while the pyridine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of biological pathways, leading to various pharmacological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Vinylpyridine: Similar structure but lacks the phenanthrene moiety.

    Phenanthrene derivatives: Compounds with phenanthrene as the core structure but different substituents.

Uniqueness

4-[2-(Phenanthren-9-YL)ethenyl]pyridine is unique due to the combination of the phenanthrene and pyridine moieties, which confer distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in coordination chemistry and materials science .

Eigenschaften

CAS-Nummer

65213-65-2

Molekularformel

C21H15N

Molekulargewicht

281.3 g/mol

IUPAC-Name

4-(2-phenanthren-9-ylethenyl)pyridine

InChI

InChI=1S/C21H15N/c1-2-6-19-17(5-1)15-18(20-7-3-4-8-21(19)20)10-9-16-11-13-22-14-12-16/h1-15H

InChI-Schlüssel

RSMQYGVGZCPSKR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C=CC4=CC=NC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.